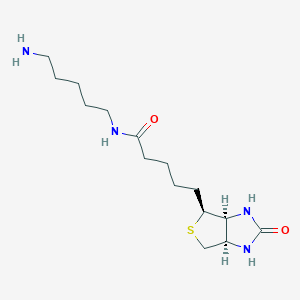

5-(Biotinamido)pentylamine

説明

Significance of Biotin-Based Probes in Biochemical Research

Biotin-based probes are indispensable in modern biochemical research for several reasons. The biotin-avidin/streptavidin interaction is highly specific and forms rapidly, remaining stable under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of organic solvents and denaturing agents. thermofisher.comthermofisher.com This robustness allows for reliable and reproducible results in various applications.

The small size of the biotin (B1667282) molecule (244.3 Da) is another significant advantage, as it is less likely to interfere with the normal function of the labeled protein or macromolecule. thermofisher.comthermofisher.com This allows researchers to study biological processes with minimal perturbation.

The versatility of biotinylation reagents is a key factor in their widespread use. thermofisher.com They can be designed to target specific functional groups on proteins, such as primary amines, sulfhydryls, and carboxyls. thermofisher.com This specificity allows for precise labeling of target molecules. Furthermore, the development of cleavable or reversible biotinylation reagents has expanded the applications of this technology, enabling the gentle elution of biotinylated molecules from affinity matrices. thermofisher.com

Biotin-based probes are utilized in a multitude of biochemical techniques, including:

Immunoassays: Such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, for the detection and quantification of specific proteins. excedr.combosterbio.com

Affinity Chromatography: For the purification of biotin-tagged proteins and other biomolecules. excedr.com

Pull-down Assays: To isolate and identify protein-protein interaction partners. excedr.com

Cell Surface Labeling: To study cell surface proteins and their trafficking. gbiosciences.com

Fluorescence-Activated Cell Sorting (FACS): For the identification and separation of specific cell populations. excedr.com

Drug Delivery and Targeting: The high affinity of biotin for its receptors, which are often overexpressed on cancer cells, is exploited for targeted drug delivery. nih.govresearchgate.netrsc.org

Table 1: Applications of Biotin-Based Probes in Biochemical Research

| Application | Description | References |

|---|---|---|

| Immunoassays (ELISA, Western Blot) | Detection and quantification of specific proteins. | excedr.com, bosterbio.com |

| Affinity Chromatography | Purification of biotin-tagged biomolecules. | excedr.com |

| Pull-down Assays | Isolation of protein-protein interaction partners. | excedr.com |

| Cell Surface Labeling | Study of cell surface proteins and their trafficking. | gbiosciences.com |

| FACS | Identification and separation of specific cell populations. | excedr.com |

| Drug Delivery | Targeted delivery of therapeutic agents to cancer cells. | nih.gov, researchgate.net, rsc.org |

Role of the Pentylamine Spacer Arm in Bioconjugation Design

The pentylamine portion of 5-(Biotinamido)pentylamine acts as a "spacer arm," which is the chemical linker connecting the biotin molecule to the target molecule. The length and chemical nature of this spacer arm are critical for the successful application of biotinylation reagents. thermofisher.com

The biotin-binding pocket of avidin (B1170675) and streptavidin is located approximately 9 Å below the surface of the protein. gbiosciences.comkorambiotech.com A spacer arm, such as the pentylamine chain in this compound, provides the necessary distance to overcome potential steric hindrance from the labeled molecule. gbiosciences.com This ensures that the biotin moiety can efficiently access and bind to the deep-set binding site of avidin or streptavidin, leading to a stronger and more reliable interaction. thermofisher.comgbiosciences.com Longer spacer arms can enhance the detection sensitivity by making more biotin molecules available for binding to reporter-conjugated avidin. thermofisher.com

The pentylamine spacer arm in this compound provides a terminal primary amine group. thermofisher.com This amine group can be readily reacted with carboxyl groups on target molecules, such as those found at the C-terminus of proteins or on aspartate and glutamate (B1630785) residues, through a reaction mediated by a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). thermofisher.com This allows for the specific labeling of proteins and other molecules containing carboxyl functional groups.

In some research applications, this compound serves as a probe for identifying substrates of transglutaminases, a family of enzymes that catalyze the formation of crosslinks between proteins. oup.com The pentylamine group acts as an amine donor, allowing the biotin probe to be incorporated into proteins at specific glutamine residues. oup.commedchemexpress.com This enables the identification and characterization of novel transglutaminase substrates. oup.com

Table 2: Properties of the Pentylamine Spacer Arm

| Feature | Description | References |

|---|---|---|

| Function | Connects biotin to the target molecule. | thermofisher.com |

| Length | Provides distance to overcome steric hindrance. | gbiosciences.com |

| Benefit | Enhances binding of biotin to avidin/streptavidin. | thermofisher.com, gbiosciences.com |

| Reactivity | Terminal amine reacts with carboxyl groups. | thermofisher.com |

| Application | Probe for transglutaminase substrates. | oup.com, medchemexpress.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSGGWGTGOLEHK-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151096 | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115416-38-1 | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Biotinamido)pentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Chemical Modifications

Established Synthetic Pathways for 5-(Biotinamido)pentylamine

The synthesis of this compound, a molecule combining biotin (B1667282) with a pentylamine spacer, is most commonly achieved through amide coupling reactions. This method is favored for its efficiency and high yields.

Amide Coupling Reactions

The predominant method for synthesizing this compound involves the formation of an amide bond between the carboxyl group of biotin and the primary amine of cadaverine (B124047) (1,5-diaminopentane). This reaction is typically facilitated by the use of coupling agents.

A widely employed approach utilizes carbodiimide (B86325) chemistry, particularly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). In this process, EDC activates the carboxyl group of biotin, forming an unstable O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of pentylamine to create the stable amide bond, yielding this compound. The reaction is often carried out in solvents such as dimethyl sulfoxide (B87167) (DMSO) or a buffered saline solution.

Another example involves the use of water-soluble carbodiimide (WSC) and N,N-dimethyl-4-aminopyridine (DMAP) as coupling agents. researchgate.net This method has been used to synthesize biotinylated derivatives of methotrexate (B535133) by coupling it with this compound. researchgate.net

The general reaction conditions for amide coupling are summarized in the table below:

| Reagent/Condition | Typical Parameters |

| Coupling Agents | EDC/NHS, WSC/DMAP researchgate.net |

| Solvents | DMSO, PBS (pH 7.4) |

| Temperature | Room temperature (20-25°C) |

| Molar Ratio (Biotin:Pentylamine) | 1:1.5 to 1:2 |

Alternative Reaction Mechanisms

While amide coupling is the most common, other synthetic strategies exist. One alternative involves a two-step process where an N-succinyl fluorophosphonate intermediate is first generated. This intermediate is then reacted with this compound to yield the final product. nih.gov

Enzymatic methods also present an alternative for specific applications. For instance, transglutaminase (TG) can catalyze the site-specific incorporation of this compound into proteins. medchemexpress.com This enzyme forms an isopeptide bond between the amine group of the biotin derivative and glutamine residues on a protein substrate. medchemexpress.com This method is particularly useful for labeling specific proteins in complex biological samples. medchemexpress.comnih.gov

Derivatization for Enhanced Functionality

The versatility of this compound stems from its terminal primary amine, which allows for further chemical modifications to enhance its functionality in various biochemical and biomedical applications.

Incorporation into Targeted Protein Degradation (PROTAC) Linkers

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). smolecule.comglpbio.comchemsrc.combioscience.co.uk PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's proteasome. smolecule.comglpbio.comchemsrc.com The alkyl chain of this compound serves as a flexible linker, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ligase. smolecule.comglpbio.comchemsrc.com The length of the linker is crucial to allow for the proper orientation of the two interacting proteins. smolecule.com

Derivatives of this compound, such as 5-(Biotinamido)pentylazide, are also employed in PROTAC synthesis. medchemexpress.com The azide (B81097) group allows for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach the biotinylated linker to other molecular components. medchemexpress.com

Conjugation with Reporter Groups (e.g., Fluorescein)

To enable detection and visualization in biological assays, this compound can be conjugated to reporter groups, such as fluorescent dyes. A common example is the conjugation with fluorescein (B123965). nih.gov This creates a dual-functional molecule that retains the high-affinity binding of biotin to avidin (B1170675) or streptavidin while also providing a fluorescent signal for detection.

The synthesis of such conjugates often involves reacting an activated form of the reporter group, like a fluorescein isothiocyanate (FITC) or a succinimidyl ester of fluorescein, with the primary amine of this compound. nih.gov These fluorescently labeled biotin derivatives are valuable tools in techniques like fluorescence microscopy, flow cytometry, and fluorescence-based binding assays. adipogen.com

| Reporter Group | Conjugation Chemistry | Application |

| Fluorescein | Reaction with FITC or NHS-fluorescein nih.gov | Fluorescence-based detection assays adipogen.com |

Modifications for Enhanced In Vivo Stability

Modifications to this compound can be made to improve its stability and pharmacokinetic properties for in vivo applications. One approach involves the incorporation of polyethylene (B3416737) glycol (PEG) chains. PEGylation can increase the solubility, reduce immunogenicity, and prolong the circulation half-life of the molecule. issuu.com

Furthermore, biotinylation of molecules, including antibodies and Fc fusion proteins, using reagents like this compound has been shown to significantly extend their serum half-life in vivo. google.com This is thought to be due to the interaction of the biotinylated molecule with the neonatal Fc receptor (FcRn), which is involved in recycling immunoglobulins. google.com

Bioconjugation Strategies and Principles Utilizing 5 Biotinamido Pentylamine

Covalent Attachment to Diverse Biomolecules

The primary amine of 5-(Biotinamido)pentylamine allows for its direct and stable conjugation to various classes of biomolecules through well-established chemical reactions. This versatility makes it a valuable tool for labeling and detection in numerous biochemical and cellular applications.

Conjugation to Proteins and Peptides

The covalent labeling of proteins and peptides is a primary application of this compound. This is achieved through two principal strategies: chemical cross-linking targeting reactive amino acid side chains and enzymatic incorporation into specific residues.

Chemical Conjugation: The most common chemical approach involves the reaction of the primary amine on this compound with amine-reactive functional groups on a protein. Typically, this targets the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. medchemexpress.cn To facilitate this reaction, cross-linking agents are employed. N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive cross-linkers due to their efficiency in forming stable amide bonds under physiological pH conditions (pH 7.2-9). medchemexpress.cnjst.go.jp The reaction mechanism involves the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a covalent amide linkage and the release of NHS as a byproduct. jst.go.jp This method allows for the straightforward biotinylation of proteins for applications such as Western blotting, ELISA, and flow cytometry. jst.go.jpplos.org

Enzymatic Conjugation: this compound is also a well-characterized substrate for the enzyme transglutaminase (TG). nih.govzedira.combiorxiv.org This enzyme catalyzes a calcium-dependent acyl-transfer reaction, creating a highly stable isopeptide bond between the γ-carboxamide group of a protein's glutamine residues and a primary amine. nih.govzedira.com In this reaction, this compound serves as the amine donor, allowing for the site-specific incorporation of a biotin (B1667282) tag onto proteins that are natural substrates for the enzyme. nih.govbiorxiv.org This enzymatic approach has been instrumental in identifying novel protein substrates of transglutaminase in various tissues. For instance, using this compound as a probe, researchers have identified enzymes like glyceraldehyde-3-phosphate dehydrogenase and glutathione (B108866) S-transferase as TG substrates in liver extracts. zedira.com

Table 1: Comparison of Protein Conjugation Methods Using this compound

| Feature | Chemical Conjugation (e.g., NHS Ester) | Enzymatic Conjugation (Transglutaminase) |

| Target Residue | Primary amines (Lysine, N-terminus) | γ-carboxamide of Glutamine |

| Bond Formed | Amide Bond | Isopeptide Bond |

| Specificity | Targets multiple accessible lysines | Specific to accessible glutamine substrates |

| Reagents | Amine-reactive cross-linker (e.g., NHS ester) | Transglutaminase enzyme, Ca²⁺ |

| Primary Use | General protein labeling for detection/purification | Site-specific labeling, identification of TG substrates |

Conjugation to Nucleic Acids and Oligonucleotides

Biotin labeling of DNA and RNA is crucial for a variety of molecular biology techniques, including hybridization assays, affinity purification of nucleic acid-binding proteins, and immobilization onto solid supports. This compound can be covalently attached to nucleic acids, most commonly by targeting the terminal phosphate group.

A widely used method for this conjugation is carbodiimide (B86325) chemistry. medchemexpress.cntandfonline.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the 5'-phosphate group of an oligonucleotide. medchemexpress.cntandfonline.com This reaction, often performed in the presence of imidazole, forms a highly reactive phosphorimidazolide intermediate. medchemexpress.cn This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable phosphoramidate bond. medchemexpress.cn This strategy provides a direct and efficient means of post-synthetically labeling the 5'-end of both DNA and RNA probes. tandfonline.com Biotinylated oligonucleotides are essential tools for capturing and detecting specific sequences and for studying DNA-protein interactions. escholarship.org

Conjugation to Lipids and Fatty Acids

The functionalization of lipids and fatty acids with biotin enables the study of membrane dynamics, protein-lipid interactions, and the creation of targeted liposomal delivery systems. The primary amine of this compound can be conjugated to lipids that possess a reactive carboxyl group.

This conjugation is typically achieved through the formation of an amide bond. Similar to protein conjugation, carbodiimide cross-linkers like EDC can be used to activate the carboxylic acid group of a fatty acid or the carboxylated headgroup of a phospholipid. The activated carboxyl group then readily reacts with the amine of this compound to form a stable amide linkage. The resulting biotinylated lipids can be incorporated into artificial lipid bilayers or liposomes. These functionalized vesicles can then be used to immobilize membrane structures on streptavidin-coated surfaces or to attach other streptavidin-conjugated molecules, such as antibodies or enzymes, to the liposome surface for targeted delivery applications.

Functionalization of Nanoparticle Delivery Systems

In the field of nanomedicine, surface functionalization of nanoparticles is critical for developing targeted drug delivery and diagnostic systems. This compound is frequently used to biotinylate nanoparticles, thereby enabling their integration into avidin-biotin-based targeting strategies.

The conjugation process generally involves nanoparticles that are coated with a polymer shell presenting carboxyl groups on their surface. Using aqueous EDC/NHS coupling chemistry, these surface carboxyl groups are activated to form amine-reactive NHS esters. nih.gov The subsequent addition of this compound leads to its covalent attachment via a stable amide bond. nih.gov

This biotinylation serves a crucial purpose: it allows the nanoparticle to act as a scaffold in a modular assembly system. The extremely high affinity between biotin and streptavidin (or avidin) is then exploited as a molecular "bridge." jst.go.jp A targeting moiety, such as a monoclonal antibody specific for a cancer cell receptor, can be pre-conjugated to streptavidin. When the streptavidin-antibody conjugate is mixed with the biotinylated, drug-loaded nanoparticles, the strong biotin-streptavidin interaction links the targeting antibody to the nanoparticle. jst.go.jp This "pre-targeting" approach allows for the creation of highly specific drug delivery vehicles capable of recognizing and delivering their therapeutic payload to target cells while minimizing off-target effects. jst.go.jpamerigoscientific.com

Table 2: Key Steps in Nanoparticle Functionalization with this compound

| Step | Description | Key Reagents | Result |

| 1. Surface Activation | Carboxyl groups on the nanoparticle surface are activated to form an amine-reactive intermediate. | EDC, NHS | Nanoparticle with activated surface esters. |

| 2. Biotinylation | The primary amine of this compound reacts with the activated surface, forming a covalent bond. | This compound | Biotinylated nanoparticle. |

| 3. Molecular Bridging | A streptavidin-conjugated targeting ligand (e.g., antibody) is added. | Streptavidin-Ligand Conjugate | Targeted nanoparticle delivery system. |

| 4. Targeting | The final construct binds to its specific target (e.g., a cell surface receptor) via the ligand. | Target Cell/Tissue | Site-specific delivery of the nanoparticle payload. |

Enzymatic Biotinylation Approaches

Beyond chemical conjugation, enzymatic methods offer high specificity and mild reaction conditions for labeling biomolecules. Transglutaminase-mediated biotinylation is a prime example of such a strategy where this compound plays a central role.

Transglutaminase-Mediated Amine Incorporation

Transglutaminases (TGs) are enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds. nih.govnih.gov The reaction mechanism involves an acyl-transfer between the γ-carboxamide group of a specific, accessible glutamine residue on a substrate protein and a primary amine. zedira.commedchemexpress.com

This compound is an efficient amine donor substrate for this enzymatic reaction. medchemexpress.com The transglutaminase first reacts with a glutamine residue on its target protein to form a covalent acyl-enzyme intermediate, releasing ammonia. The primary amine of this compound then acts as a nucleophile, attacking this intermediate to form a stable ε-(γ-glutamyl)lysine isopeptide bond, thereby covalently attaching the biotin-pentylamine moiety to the protein. medchemexpress.com

This enzymatic labeling strategy is highly specific, as it is directed by the enzyme's recognition of its substrate proteins and specific glutamine residues. nih.gov This property has made this compound an invaluable tool for proteomics research, specifically for the discovery and identification of novel transglutaminase substrates. nih.govnih.gov In a typical experiment, a cell or tissue lysate is incubated with this compound, allowing endogenous TGs to biotinylate their natural substrates. nih.gov The biotin-tagged proteins can then be selectively enriched from the complex mixture using avidin-affinity chromatography and subsequently identified by mass spectrometry or SDS-PAGE. nih.govnih.gov This approach has led to the identification of numerous cellular proteins as TG substrates, including arginase-I and fructose-1,6-bisphosphatase. nih.gov

Table 3: Proteins Identified as Transglutaminase Substrates Using this compound

| Identified Protein Substrate | Source of Liver Extract | Molecular Mass (kDa) |

| Glyceraldehyde-3-phosphate dehydrogenase | Rat | 38 |

| Glutathione S-transferase (class theta) | Guinea Pig | 28 |

| Arginase-I | Rat | 40 |

| Fructose-1,6-bisphosphatase | Rat | 42 |

| Betaine-homocysteine S-methyltransferase | Rat | 45 |

This table presents a selection of proteins identified in research studies where this compound was used as a probe to label substrates of endogenous transglutaminases in liver extracts. nih.govnih.gov

Biotin Ligase-Mediated Site-Specific Biotinylation

Enzymatic biotinylation mediated by biotin ligase, most notably Escherichia coli Biotin Protein Ligase (BirA), represents a powerful technique for achieving highly specific, site-directed protein labeling. mdpi.comamidbiosciences.com This method relies on the enzyme's stringent specificity for two substrates: biotin and a specific 15-amino acid peptide sequence known as the Acceptor Peptide or AviTag. amidbiosciences.comnih.gov The BirA enzyme catalyzes the covalent attachment of biotin to the ε-amino group of a single, specific lysine residue within the AviTag sequence. mit.edu This sequence can be genetically fused to the N-terminus, C-terminus, or an exposed internal loop of a target protein, enabling precise biotinylation. amidbiosciences.com

The catalytic mechanism is an ATP-dependent, two-step process:

Activation of Biotin: BirA first catalyzes the reaction between biotin and ATP to form a highly reactive intermediate, biotinyl-5'-adenylate (bioAMP), with the release of pyrophosphate. nih.govavidity.comcosmobio.co.jp This intermediate remains securely bound within the active site of the BirA enzyme. nih.gov

Transfer to Acceptor Peptide: Upon recognition of the AviTag sequence on the target protein, BirA facilitates the nucleophilic attack by the specific lysine's side-chain amine on the bioAMP intermediate. This results in the formation of a stable amide bond, covalently linking biotin to the protein, and the release of AMP. mit.edu

The high specificity of the BirA-AviTag system is a significant advantage over chemical methods, as it ensures a homogenous product with a 1:1 stoichiometry of biotin to protein, attached at a predetermined site. amidbiosciences.com However, the substrate specificity of BirA is extremely high, particularly for the valeric acid side chain of biotin. Research has shown that wild-type E. coli BirA does not ligate diverse structural analogs of biotin. nih.govmit.edu For instance, attempts to use azide (B81097) analogs of biotin as substrates for wild-type BirA were unsuccessful. mit.edu While biotin ligases from other organisms, such as Pyrococcus horikoshii, have been found to accept certain biotin analogs (like azide and alkyne derivatives), this highlights that substrate tolerance is enzyme-specific and not universal. nih.gov

The compound this compound is structurally distinct from biotin in that its carboxyl group has been modified into an amide bond to link the pentylamine spacer. Consequently, it is not a substrate for biotin ligase enzymes like BirA, which specifically require the carboxyl group for the initial adenylation step. Instead, this compound serves as an efficient amine donor substrate for a different class of enzymes, transglutaminases (TGs). medchemexpress.comnih.govnih.gov TGs catalyze the formation of an isopeptide bond between the primary amine of this compound and the γ-carboxamide group of a glutamine residue on a target protein. medchemexpress.com

Table 1: Components of the BirA-Mediated Biotinylation System

| Component | Role | Key Characteristics |

| Biotin Ligase (BirA) | Enzyme Catalyst | Recognizes both biotin and the AviTag sequence; catalyzes the ATP-dependent formation of an amide bond. avidity.com |

| Acceptor Peptide (AviTag) | Recognition Sequence | A 15-amino acid peptide (GLNDIFEAQKIEWHE) genetically fused to the protein of interest. amidbiosciences.com |

| Biotin | Ligand/Tag | The molecule that becomes covalently attached to the target protein. mit.edu |

| ATP | Energy Source | Required for the activation of biotin to biotinyl-5'-adenylate. nih.govnih.gov |

Chemical Biotinylation Methodologies

Amide Bond Formation via Activating Reagents

Chemical biotinylation provides a versatile alternative to enzymatic methods for conjugating this compound to target molecules, particularly proteins. This approach leverages the nucleophilic primary amine (-NH₂) at the terminus of the pentylamine spacer arm. The most common strategy involves forming a stable amide bond between this amine and a carboxyl group (-COOH) on the target molecule. researchgate.net

Because the direct reaction between a carboxylic acid and an amine to form an amide bond requires extremely high temperatures, the process is mediated by "coupling" or "activating" reagents that convert the carboxyl group's hydroxyl into a good leaving group. luxembourg-bio.com A widely used and effective method is the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. researchgate.net

The mechanism proceeds in two primary steps:

Carboxylic Acid Activation: EDC reacts with a carboxyl group on a protein (e.g., the side chain of aspartic or glutamic acid, or the C-terminus) to form a highly reactive but unstable O-acylisourea intermediate. luxembourg-bio.com

Formation of a Stable Ester: This unstable intermediate is susceptible to hydrolysis. To improve reaction efficiency and stability, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea. researchgate.net

Amine Reaction: The target molecule, now activated as an NHS ester, readily reacts with the primary amine of this compound, resulting in the formation of a stable amide bond and the release of NHS.

This two-step carbodiimide chemistry allows for efficient and controlled conjugation under mild physiological conditions. researchgate.net The choice of activating reagents can be tailored to the specific application, with various options available to optimize reaction efficiency and minimize side reactions. nih.gov

Table 2: Common Reagents for Activating Carboxylic Acids for Amide Bond Formation

| Reagent Acronym | Full Chemical Name | Function |

| EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups to form a reactive O-acylisourea intermediate. luxembourg-bio.com |

| DCC | Dicyclohexylcarbodiimide | A carbodiimide activator similar to EDC, but the dicyclohexylurea byproduct is insoluble in most organic solvents. luxembourg-bio.com |

| NHS | N-hydroxysuccinimide | Reacts with the activated carboxyl group to form a more stable, amine-reactive NHS ester, improving coupling efficiency. researchgate.net |

| Sulfo-NHS | N-hydroxysulfosuccinimide | A water-soluble analog of NHS, ideal for reactions in aqueous buffers to prevent aggregation and improve accessibility. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient uronium-based coupling reagent that forms active esters, often used in solid-phase peptide synthesis. |

Bioorthogonal Chemical Reporter Strategies

Bioorthogonal chemical reporter strategies are a two-step labeling paradigm used to study biomolecules in their native environment without interfering with biological processes. wikipedia.org This approach involves two key components: a bioorthogonal chemical reporter (a non-native, non-perturbing chemical group, such as an azide or alkyne) and a probe containing a complementary reactive group. wikipedia.orgnih.gov

In this context, this compound does not function as the initial chemical reporter. Instead, a derivative of it acts as the detection probe in the second step of the process. The general workflow is as follows:

Incorporation of the Chemical Reporter: A biomolecule of interest is metabolically or genetically engineered to incorporate a bioorthogonal functional group. For example, cells can be cultured with an azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz), which is metabolized and incorporated into cell-surface glycoproteins. mdpi.comnih.gov

Bioorthogonal Ligation: The system is then treated with a probe molecule that contains both the complementary reactive handle and a functional tag, such as biotin. For an azide reporter, a probe containing a terminal alkyne (for copper-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained cyclooctyne (for strain-promoted azide-alkyne cycloaddition, SPAAC) would be used. nih.gov This probe would be a chemically modified version of a biotin carrier like this compound, for example, an alkyne-PEG-biotin conjugate. The bioorthogonal reaction—often called "click chemistry"—covalently and specifically attaches the biotin probe to the azide-labeled glycoproteins. researchgate.net

The biotin moiety of the conjugated probe then serves as an indispensable tool for downstream applications. The high-affinity interaction between biotin and streptavidin can be used to visualize the labeled biomolecules with fluorescently-labeled streptavidin, or to isolate and enrich them for proteomic analysis using streptavidin-coated beads. nih.gov

Mitigation of Steric Hindrance in Conjugation Reactions through Spacer Arm Design

The exceptionally strong non-covalent interaction between biotin and avidin (B1170675) proteins (avidin or streptavidin) is fundamental to biotin's utility as a biochemical tool. However, the biotin-binding site is located deep within a pocket on the avidin molecule, approximately 9 Å below the protein's surface. thermofisher.com When biotin is conjugated directly to a large biomolecule, such as a protein or an antibody, the bulk of that biomolecule can physically obstruct the avidin from accessing the binding pocket. This phenomenon, known as steric hindrance, can significantly reduce or even prevent the biotin-avidin interaction.

The compound this compound is designed to overcome this challenge. The five-carbon pentylamine chain that links the biotin head group to the terminal reactive amine functions as a flexible spacer arm . This spacer extends the biotin moiety away from the surface of the conjugated molecule, effectively moving it out of the "shadow" of its larger partner. thermofisher.com This increased distance and flexibility reduces steric hindrance, allowing the avidin protein to bind to the biotin more freely and efficiently. researchgate.netnih.gov

The length and chemical nature of the spacer arm are critical design elements in biotinylation reagents. semanticscholar.org

Short Spacers: May not provide sufficient distance to overcome hindrance, especially when conjugating to bulky proteins or dense surfaces.

Long Spacers: Generally provide better access for avidin binding. Theoretical and experimental studies have shown that longer, flexible spacers can lead to the formation of thicker layers of bound protein. nih.govnih.gov Various biotinylation reagents are commercially available with different spacer arm lengths and compositions, including long-chain alkyl groups and hydrophilic polyethylene (B3416737) glycol (PEG) linkers, which can also improve the solubility of the resulting conjugate. thermofisher.com

The 22.4 Å spacer arm provided by the extended pentylamine linker in reagents like NHS-LC-Biotin (which is structurally related to this compound) is a common and effective choice for general applications. thermofisher.com

Table 3: Comparison of Spacer Arm Characteristics in Biotinylation Reagents

| Reagent Type | Spacer Arm Composition | Approximate Length | Key Advantage |

| NHS-Biotin | No spacer arm | 13.5 Å | Minimal length, suitable for small molecule targets. |

| NHS-LC-Biotin | Aminocaproic acid | 22.4 Å | "Long Chain" (LC) provides sufficient length for most protein applications to reduce steric hindrance. thermofisher.com |

| NHS-LC-LC-Biotin | Two aminocaproic acid units | 30.5 Å | "Extra Long Chain" (LC-LC) for applications where severe steric hindrance is a concern. thermofisher.com |

| NHS-PEG4-Biotin | 4-unit Polyethylene Glycol | 24.3 Å | Hydrophilic PEG spacer increases the solubility of the biotinylated molecule in aqueous buffers. thermofisher.com |

Applications of 5 Biotinamido Pentylamine in Protein and Peptide Research

Protein Labeling and Detection Strategies

5-(Biotinamido)pentylamine is widely used to label proteins for subsequent detection and analysis. The biotin (B1667282) tag introduced by this compound can be recognized by avidin (B1170675) or streptavidin, which have an exceptionally high affinity for biotin. This strong and specific interaction forms the basis for numerous detection methods.

One common application is in Western blotting, where biotinylated proteins are separated by gel electrophoresis, transferred to a membrane, and then detected using streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). The enzyme catalyzes a chemiluminescent or colorimetric reaction, allowing for the visualization of the labeled protein.

In a study investigating the effects of woodsmoke extracts on keratinocytes, this compound was used as a substrate for transglutaminase 1 (TGM1), an enzyme involved in protein cross-linking. The incorporation of the biotinylated amine into proteins was detected by Western blotting with an anti-biotin antibody, providing a measure of TGM1 activity. escholarship.org

Another example is its use in identifying amine acceptor protein substrates of transglutaminase in liver extracts. In this research, proteins labeled with this compound were detected and subsequently identified, revealing new potential targets for post-translational modification by this enzyme. nih.gov

The versatility of this compound extends to various assay formats, including microtiter plate-based assays (ELISA) and dot-blot analyses, for measuring transglutaminase activity. glpbio.com In these assays, a protein substrate is immobilized, and the enzymatic incorporation of this compound is quantified using streptavidin-HRP. glpbio.com

Affinity Purification and Isolation of Biotinylated Proteins

The high-affinity interaction between biotin and avidin/streptavidin is also exploited for the purification and isolation of biotinylated proteins. This technique, known as affinity chromatography, is a powerful tool for enriching and studying specific proteins from complex biological mixtures.

Biotinylated proteins can be selectively captured from a cell lysate or other protein mixture by passing it through a column containing avidin or streptavidin immobilized on a solid support, such as agarose beads. nih.gov The non-biotinylated proteins will pass through the column, while the biotinylated proteins will bind tightly to the avidin/streptavidin resin.

This method is highly effective due to the strength of the biotin-avidin/streptavidin interaction, which is one of the strongest known non-covalent biological interactions. This allows for stringent washing steps to remove non-specifically bound proteins, resulting in a highly purified sample of the biotinylated protein of interest. Proximity-dependent biotinylation (PDB) is a technique that utilizes this principle to identify protein-protein interactions within a cell. nih.gov

Eluting the biotinylated protein from the avidin/streptavidin resin can be challenging due to the strength of the interaction. Harsh, denaturing conditions are often required to disrupt the bond, which can be incompatible with downstream applications that require the protein to be in its native, functional state. nih.govnih.gov

Several strategies have been developed to overcome this limitation:

Competitive Elution: Using a high concentration of free biotin can displace the biotinylated protein from the resin. nih.govresearchgate.net Combining excess biotin with heat has been shown to be an effective method for eluting biotinylated proteins from streptavidin-conjugated beads. nih.govnih.gov

Denaturing Conditions: Boiling the resin in a sample buffer containing detergents like SDS is a common method for elution, particularly when the protein will be analyzed by SDS-PAGE and Western blotting. nih.govresearchgate.net

On-Bead Digestion: The captured protein can be enzymatically digested while still bound to the resin. The resulting peptides can then be eluted and analyzed by mass spectrometry. This approach avoids the need for harsh elution conditions but can lead to contamination with peptides from the streptavidin itself. nih.gov

Modified Avidin Resins: Resins with modified forms of avidin that have a lower binding affinity for biotin can be used to allow for milder elution conditions. researchgate.net

Anti-Biotin Antibodies: An alternative to avidin/streptavidin is the use of anti-biotin antibodies conjugated to a resin. The binding affinity is still high but allows for elution under less harsh conditions, such as with a solution of free biotin at a near-neutral pH. tandfonline.com

Functional Proteomics and Substrate Identification

This compound plays a crucial role in functional proteomics, particularly in the identification of enzyme substrates and in activity-based protein profiling.

Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins. This compound serves as an amine donor substrate for TGs, allowing it to be incorporated into TG substrate proteins. glpbio.commedchemexpress.com This biotinylation of substrate proteins enables their subsequent isolation and identification.

In a study of rat liver extract, this compound was used as a probe to identify new amine acceptor protein substrates of TG. jst.go.jpnih.gov The biotinylated proteins were isolated using avidin column chromatography and identified by partial amino acid sequencing and immunoblotting. jst.go.jpnih.gov This approach led to the identification of several new TG substrate candidates, including arginase-I and fructose-1,6-bisphosphatase. jst.go.jpnih.gov

Table 1: Transglutaminase Substrates Identified Using this compound

| Protein | Molecular Mass (kDa) | Source |

| Betaine-homocysteine S-methyltransferase | 45 | Rat Liver Extract |

| Arginase-I | 40 | Rat Liver Extract |

| Fructose-1,6-bisphosphatase | 42 | Rat Liver Extract |

| Glyceraldehyde-3-phosphate dehydrogenase | 38 | Rat Liver |

| Glutathione (B108866) S-transferase (class theta) | 28 | Guinea Pig Liver |

This table summarizes some of the transglutaminase substrates that have been identified using this compound as a probe in various liver extracts. nih.govjst.go.jpnih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the activity of entire enzyme families in complex biological samples. nih.govresearchgate.net ABPP utilizes activity-based probes (ABPs) that covalently modify the active site of an enzyme in an activity-dependent manner. nih.gov

These probes typically consist of three parts: a reactive group (or "warhead") that binds to the enzyme's active site, a linker, and a reporter tag for detection and enrichment. nih.govwikipedia.org Biotin is a commonly used reporter tag in ABPP. While this compound itself is a substrate rather than a classic ABP with a reactive warhead, its enzymatic incorporation into proteins by transglutaminases is a form of activity-based labeling.

The general workflow of an ABPP experiment using a biotinylated probe involves:

Incubating the biological sample with the ABP.

The ABP covalently labels the active enzymes.

The labeled proteins are then detected by in-gel fluorescence scanning (if a fluorescent tag is used) or enriched using affinity chromatography (if a biotin tag is used).

The enriched proteins are then identified by mass spectrometry. scispace.com

This approach allows for the profiling of enzyme activity in their native environment and can be used to screen for enzyme inhibitors and identify new drug targets. nih.gov

Characterization of Post-Translational Modifications

This compound serves as a crucial tool for the characterization of post-translational modifications, particularly those mediated by transglutaminases (TGs). These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and a primary amine. By acting as a biotin-labeled primary amine, this compound is specifically incorporated into proteins by TGs, enabling the detection and identification of TG substrates.

Investigating Transglutamination Events

The use of this compound as a probe has been instrumental in identifying protein substrates of transglutaminases in various biological contexts. When introduced into cell lysates or tissue extracts, endogenous TGs catalyze the covalent attachment of the biotinylated amine to their protein substrates. This biotin tag then allows for the specific isolation and identification of these modified proteins.

For instance, studies in liver extracts from different mammalian species have successfully utilized this compound to label and subsequently identify novel TG substrates. The biotin-labeled proteins are isolated using avidin-affinity chromatography and then identified through techniques such as SDS-PAGE and amino-terminal amino acid sequence analysis. nih.gov This approach has led to the identification of a variety of proteins as potential TG substrates, suggesting that their functions may be post-translationally regulated by transglutamination. nih.govnih.gov

In a study of MCF-7 human breast cancer cells, this compound was used to label proteins in a calcium-dependent manner. medchemexpress.com This resulted in the identification of several proteins with molecular weights of 26, 40, 55, and 60 kDa, with the 55 kDa protein showing significantly higher labeling in drug-resistant cells compared to sensitive cells. medchemexpress.com

The cell-permeable nature of this compound also allows for the investigation of in situ TG activity within cultured cells. nih.gov To overcome the typically low endogenous TG activity due to low intracellular calcium levels, a calcium ionophore can be used to activate the enzymes, leading to the incorporation of the biotinylated probe into intracellular proteins. nih.gov

The following table summarizes proteins identified as transglutaminase substrates in various liver extracts using this compound as a probe. nih.gov

| Species | Identified Protein Substrates (Molecular Mass in kDa) |

| Mouse | 15, 24, 35, 40, 44, 93, 134 |

| Rat | 32, 38, 40, 44, 134 |

| Guinea Pig | 28, 40, 44, 55, 60, 91, 134 |

Further research in rat liver extracts led to the identification of specific enzymes as TG substrates. nih.gov

| Identified Enzyme | Molecular Mass (kDa) |

| Arginase-I | 40 |

| Fructose-1,6-bisphosphatase | 42 |

| Betaine-homocysteine S-methyltransferase | 45 |

Mass Spectrometric Analysis of Biotinylated Peptides and Proteins

Mass spectrometry (MS) is a powerful analytical technique used for the detailed characterization of biotinylated peptides and proteins that have been labeled using this compound. Following the enrichment of biotin-tagged molecules, MS allows for their identification and the precise mapping of the site of biotinylation.

A common workflow involves the enzymatic digestion of biotinylated proteins into smaller peptides. These biotin-tagged peptides are then enriched, often using avidin-based affinity chromatography, to increase their concentration relative to unlabeled peptides. nih.gov This enrichment step is critical for improving the likelihood of detection by the mass spectrometer. nih.gov

The direct detection of biotin-containing tags in mass spectrometry, a strategy named DiDBiT, has been developed to enhance the identification of biotinylated peptides. nih.gov This method involves digesting the proteins before the enrichment of the biotin-tagged peptides, which reduces sample complexity and increases the yield of the desired peptides for MS analysis. nih.gov The presence of the biotin modification on the peptides can be directly detected, which significantly increases the confidence in the identification of the labeled proteins. nih.govresearchgate.net

Various mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI), are employed for the analysis of these peptides. nih.govmdpi.com These methods allow for the accurate determination of the mass of the peptides, which can then be used to identify the protein from which they originated through database searching. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the biotinylated peptides, pinpointing the exact glutamine residue that was modified by the transglutaminase.

Enzyme Activity Assays and Inhibition Studies

This compound is a widely used substrate in assays designed to measure the enzymatic activity of transglutaminases and to evaluate the efficacy of potential inhibitors. Its incorporation into a protein substrate provides a quantifiable measure of enzyme activity.

Transglutaminase Activity Measurement (In Vitro and In Vivo)

The measurement of transglutaminase activity using this compound is based on its covalent incorporation into a protein substrate, such as N,N-dimethylcasein. The extent of this reaction can be quantified by detecting the immobilized biotin.

In Vitro Assays: A common in vitro method is a solid-phase assay where a protein substrate is coated onto a microtiter plate. nih.gov The transglutaminase and this compound are then added, and after an incubation period, the amount of biotin incorporated into the coated protein is detected using an avidin or streptavidin conjugate, often linked to an enzyme like alkaline phosphatase or horseradish peroxidase for colorimetric or chemiluminescent detection. nih.govglpbio.com This type of assay has been used to measure the activity of purified guinea pig liver TG and plasma Factor XIIIa. nih.gov

Another in vitro approach is the dot-blot assay, which offers a non-radioactive and more convenient alternative to traditional methods using radiolabeled polyamines. nih.gov In this assay, the reaction mixture containing the enzyme, protein substrate, and this compound is spotted onto a membrane. The incorporated biotin is then detected with a streptavidin conjugate. This method has been shown to be more sensitive than the [¹⁴C]putrescine-binding assay and can be used to measure TG activity in purified enzyme preparations, cell extracts, and tissue homogenates. nih.gov

The following table shows a comparison of assay parameters for a dot-blot assay using purified guinea pig liver TG2. nih.gov

| Parameter | Condition | Result |

| Time Course | 0.5 µg TG2 | Linear for at least 80 minutes |

| Enzyme Concentration | 40 minute incubation | Linear increase up to 0.8 µg TG2 |

In Vivo and In Situ Assays: The cell-permeable nature of this compound allows for its use in measuring TG activity within living cells (in situ) and in whole organisms (in vivo). For in situ measurements in cell culture, cells are incubated with this compound, often in the presence of a calcium ionophore to activate intracellular TGs. nih.gov The cells are then lysed, and the biotinylated proteins can be detected and quantified.

In tissue sections, this compound can be used to visualize TG activity. For example, in duodenal biopsies from celiac disease patients, incubation with this compound allows for the fluorescent detection of TG2 activity in the lamina propria. mdpi.com

Evaluation of Enzyme Inhibitors

This compound is a valuable tool for screening and characterizing transglutaminase inhibitors. In these assays, the ability of a test compound to reduce the incorporation of this compound into a protein substrate is measured.

For example, the known TG inhibitor cystamine has been shown to reduce the incorporation of this compound in mesenteric resistance vessel perivascular adipose tissue (MRPVAT). mdpi.com Similarly, norepinephrine was found to competitively inhibit the incorporation of this biotinylated amine donor in MRPVAT adipocytes, indicating that it can also act as a substrate for TGs. mdpi.com

In studies related to celiac disease, the effect of potential TG2 inhibitors has been evaluated by measuring their ability to block the cross-linking of this compound in various systems, including immobilized TG2, Caco-2 cell lysates, and duodenal biopsies. mdpi.com For instance, the inhibitor ERW1041 demonstrated a dose-dependent inhibition of extracellular TG2 in confluent Caco-2 cell monolayers. mdpi.com

The competitive amine inhibitor nature of this compound itself has been noted in studies of NF-κB activation, where its addition reduced the TG2-mediated polymerization of IκBα. nih.gov Interestingly, in some cancer cell lines, this compound was able to reverse apoptosis induced by a calcium ionophore, highlighting the complex roles of TG2 activity in cellular processes. nih.gov

The following table summarizes the inhibitory effects of different compounds on TG activity as measured by the incorporation of this compound.

| Inhibitor | System | Observed Effect |

| Cystamine | Mesenteric Resistance Vessel PVAT | Reduced incorporation of this compound |

| Norepinephrine | Mesenteric Resistance Vessel PVAT Adipocytes | Competitively inhibited incorporation of this compound |

| ERW1041 | Confluent Caco-2 Cells | Dose-dependent inhibition of extracellular TG2 |

| PX-12 | Immobilized TG2 and Caco-2 Cell Lysates | More effective than ERW1041 in inhibiting TG2 |

Applications of 5 Biotinamido Pentylamine in Cellular and Molecular Biology

Probing Receptor Localization and Expression

5-(Biotinamido)pentylamine serves as a valuable molecular probe in the study of receptor localization and expression, primarily by leveraging the high affinity of its biotin (B1667282) moiety for avidin (B1170675) and streptavidin. This allows for the detection, visualization, and quantification of biotin-binding sites on the cell surface and within intracellular compartments.

Biotin Receptor Analysis in Cancer Cell Lines

A significant area of research focuses on the analysis of biotin receptors in various cancer cell lines. Many cancer cells exhibit an increased metabolic rate and upregulate the expression of certain vitamin receptors to meet their heightened nutritional demands. Notably, biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), are often overexpressed on the surface of malignant cells compared to healthy cells. nih.govrsc.orgresearchgate.net This differential expression presents a strategic target for cancer diagnostics and therapy.

Researchers utilize biotinylated probes like this compound to investigate this phenomenon. By incubating cancer cell lines with this compound, the biotin moiety binds to the available biotin receptors. Subsequent detection with fluorescently labeled streptavidin or avidin allows for the visualization and quantification of these receptors using techniques like flow cytometry and fluorescence microscopy. nih.gov Studies have successfully distinguished cancer cell lines (e.g., HeLa, KB) from non-cancer cell lines (e.g., NIH/3T3, HEK293T) based on the fluorescence intensity, confirming the overexpression of biotin receptors in cancerous cells. nih.govrsc.org This approach is crucial for validating the potential of biotin-mediated drug delivery systems designed to selectively target cancer cells.

| Cell Line | Type | Biotin Receptor Expression |

| HeLa | Human Cervical Cancer | Overexpressed |

| KB | Human Oral Cancer (HeLa derivative) | Overexpressed |

| HT29 | Human Colon Cancer | Studied for transglutaminase substrates |

| NIH/3T3 | Mouse Embryonic Fibroblast | Low/Normal |

| HEK293T | Human Embryonic Kidney | Low/Normal (used as negative control) |

Studies of G Protein-Coupled Receptors (e.g., B2 Bradykinin Receptors)

While direct studies explicitly detailing the use of this compound to probe B2 Bradykinin receptors are not prevalent, the principles of using biotinylated ligands to study G protein-coupled receptors (GPCRs) are well-established. GPCRs, such as the B2 Bradykinin Receptor, are a vast family of transmembrane receptors involved in numerous signaling pathways. wikipedia.orgkhanacademy.org The B2 receptor, which is activated by the peptide bradykinin, plays a role in inflammation, vasodilation, and pain. nih.govnih.govwikipedia.org

To study the localization, trafficking, and expression of a specific GPCR, a ligand for that receptor can be chemically modified to include a biotin tag. This compound, with its terminal amine group, is suitable for conjugation to ligands that have a reactive carboxylic acid group. sigmaaldrich.comsigmaaldrich.com Once a biotinylated ligand for the B2 Bradykinin receptor is synthesized, it can be used to label the receptors on the cell surface. The biotin tag then allows for detection via streptavidin conjugates, enabling researchers to track the receptor's movement, internalization, and distribution in response to various stimuli. This methodology is a powerful tool for dissecting the complex regulatory mechanisms of GPCRs.

Cellular Uptake and Internalization Mechanisms

Understanding how this compound enters cells is crucial for its application as an intracellular probe. Its cellular uptake is mediated by specific transport systems and the inherent permeability of the cell membrane.

Receptor-Mediated Endocytosis Pathways

The primary mechanism for the internalization of biotin and its conjugates into cells expressing high levels of biotin receptors is receptor-mediated endocytosis. nih.gov This is a specific process where the binding of a ligand (in this case, the biotin moiety of this compound) to its cell surface receptor triggers the invagination of the plasma membrane. nih.gov This forms an endocytic vesicle that transports the ligand-receptor complex into the cell. nih.gov

Once inside, the vesicle can fuse with early endosomes, where the acidic environment can lead to the dissociation of the ligand from the receptor. The receptor may then be recycled back to the cell surface, while the ligand is transported to other cellular compartments, such as lysosomes for degradation, or utilized within the cytoplasm. nih.gov This pathway is particularly relevant in the context of cancer cells that overexpress biotin receptors, as it provides an efficient route for the selective accumulation of biotinylated compounds.

Sodium-Dependent Multivitamin Transporter (SMVT) Pathway Involvement

The Sodium-Dependent Multivitamin Transporter (SMVT), a product of the SLC5A6 gene, is a key protein responsible for the cellular uptake of biotin. nih.govnih.gov This transporter functions by coupling the transport of biotin across the cell membrane to the sodium gradient. nih.gov The SMVT is an electrogenic carrier system, meaning that the transport process is associated with the movement of a net positive charge across the membrane. nih.gov

The SMVT is widely expressed in various tissues, including the intestine, liver, brain, and kidney, and is responsible for absorbing dietary biotin. nih.govmedicationsandnutrition.com Crucially, as mentioned previously, its expression is often upregulated in rapidly proliferating cancer cells. researchgate.net Therefore, the uptake of this compound in many cell types, especially cancer cells, is directly mediated by the SMVT pathway. nih.gov Competitive inhibition studies, where the uptake of a biotinylated probe is reduced in the presence of excess free biotin, lipoic acid, or pantothenic acid (other substrates of SMVT), have confirmed the central role of this transporter. nih.govnih.gov

| Transporter | Substrates | Location | Role in this compound Uptake |

| SMVT (SLC5A6) | Biotin, Pantothenic Acid, Lipoic Acid | Intestine, Liver, Brain, Kidney, Placenta, various Cancer Cells | Primary pathway for active transport into cells, especially those with high metabolic rates. |

Membrane Permeability for Intracellular Labeling Applications

Beyond receptor-mediated uptake, this compound exhibits a degree of cell permeability that allows it to be used for intracellular labeling applications. nih.gov This property enables the compound to cross the cell membrane and become available as a substrate for intracellular enzymes.

A primary application in this context is the identification of substrates for transglutaminases (TGs). nih.govnih.govnih.govnih.gov Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. They can also incorporate primary amines, such as the one in this compound, into proteins at specific glutamine residues. nih.govnih.gov By adding cell-permeable this compound to cell cultures or lysates, endogenous transglutaminases will covalently attach the biotinylated probe to their protein substrates. nih.govnih.gov These biotin-labeled proteins can then be easily detected and isolated using avidin- or streptavidin-based affinity chromatography, allowing for their identification through techniques like SDS-PAGE and mass spectrometry. nih.govnih.govnih.gov This has been instrumental in identifying novel transglutaminase substrates in various cell and tissue extracts, including colon cancer cells and liver extracts. nih.govnih.govnih.gov

Investigation of Protein Dynamics and Trafficking

The ability to label and track proteins is fundamental to understanding their function and regulation within the dynamic environment of the cell. This compound is instrumental in methodologies designed to study the lifecycle of cell surface proteins, from their initial appearance on the plasma membrane to their internalization and subsequent trafficking to various cellular compartments.

This compound is an amine donor substrate for transglutaminases (TGs), a family of enzymes that catalyze the formation of a covalent bond between a free amine group and the gamma-carboxamide group of a glutamine residue. nih.gov This reaction, when applied to living cells, allows for the specific biotinylation of cell surface proteins that are substrates for extracellular or cell-surface transglutaminases.

The process involves incubating intact cells with this compound. Endogenous transglutaminase activity on the cell surface incorporates the biotinylated probe into its target proteins. nih.gov The biotin tag, a small molecule with a very high affinity for streptavidin, can then be detected using streptavidin conjugated to a fluorescent dye or an enzyme for visualization or quantification. mdpi.com This technique offers a powerful method for identifying and characterizing the substrates of cell-surface transglutaminases.

One of the key advantages of this method is its ability to label proteins in their native environment on the cell surface without requiring genetic modification of the target proteins. This preserves the natural interactions and functions of the proteins being studied. The specificity of the labeling is dependent on the presence and activity of the transglutaminase enzyme.

Receptor internalization is a crucial process for regulating signal transduction, nutrient uptake, and cell responsiveness. The labeling of cell surface receptors with this compound provides a means to study their internalization dynamics. Once the surface receptors are biotinylated, their movement from the plasma membrane to the cell's interior can be tracked over time.

A common biochemical approach involves labeling the cell surface proteins with a biotinylation reagent at a low temperature to inhibit endocytosis. nih.gov The cells are then warmed to a physiological temperature to allow internalization to proceed. At various time points, the remaining surface-exposed biotin can be removed or quenched. The cells are then lysed, and the biotinylated (internalized) proteins are captured using avidin or streptavidin affinity chromatography and quantified, often by Western blotting for a specific receptor of interest. nih.gov This allows for a quantitative analysis of the rate and extent of receptor internalization in response to specific stimuli. scispace.com

Beyond initial internalization, this compound-based labeling can be used to investigate the subsequent trafficking of proteins to various intracellular compartments, such as endosomes and lysosomes. By following the fate of the biotinylated protein population over time, researchers can elucidate the pathways and mechanisms governing their intracellular transport.

Pulse-chase experiments are often employed for this purpose. Cells are first "pulsed" with this compound to label the surface proteins. After the labeling period, the cells are "chased" in a medium lacking the biotin probe for varying amounts of time. By analyzing the subcellular localization of the biotinylated proteins at different chase times, it is possible to map their trafficking routes. This can involve cell fractionation to isolate different organelles or microscopy techniques to visualize the location of the labeled proteins within the cell. The ability to specifically label a cohort of proteins at a particular time and location (the cell surface) makes this a valuable tool for dissecting complex protein trafficking pathways.

Modulation of Cellular Interactions

Cellular interactions, including cell-to-cell and cell-to-extracellular matrix (ECM) adhesion, are fundamental to tissue architecture and function. Transglutaminases have been shown to play a significant role in modulating these interactions, and this compound is used as a tool to probe the activity of these enzymes in this context.

Cell adhesion and spreading are complex processes that involve the interaction of cell surface receptors, such as integrins, with components of the extracellular matrix. Transglutaminase 2 (TG2), a member of the transglutaminase family, can be present on the cell surface and in the ECM, where it can function as a cell adhesion molecule by interacting with integrins and fibronectin. nih.gov

The enzymatic activity of TG2 can also contribute to the stabilization of the ECM by cross-linking its protein components. The transamidation activity of TG2 in the context of cell adhesion can be assessed using this compound. In these assays, the incorporation of the biotin probe into cellular or ECM proteins serves as a measure of TG2 activity. By correlating this activity with the extent of cell adhesion or spreading under different experimental conditions, researchers can investigate the role of TG2-mediated protein cross-linking in these processes. For example, studies have shown that TG2 can facilitate cell adhesion, and disrupting its function can hinder cell migration. nih.gov

Below is a table summarizing research findings on proteins identified as transglutaminase substrates using this compound in various cell and tissue extracts.

| Tissue/Cell Type | Identified Protein Substrates | Molecular Mass (kDa) | Research Focus |

| Mouse, Rat, Guinea Pig Liver Extracts | Glyceraldehyde-3-phosphate dehydrogenase, Glutathione (B108866) S-transferase | 38, 28 | Identification of novel transglutaminase substrates. nih.gov |

| Rat Liver Extract | Arginase-I, Fructose-1,6-bisphosphatase, Betaine-homocysteine S-methyltransferase | 40, 42, 45 | Discovery of new protein substrate candidates for transglutaminase. rsc.org |

| MCF-7 Human Breast Cancer Cells | Unspecified proteins | 26, 40, 55, 60 | Detection of amine acceptor protein substrates of transglutaminase. nih.gov |

| Renal Proximal Tubule Cells | Unspecified proteins | Multiple | Investigation of transglutaminase activity in cell proliferation. researchgate.net |

The tumor microenvironment, which includes the surrounding stroma, plays a critical role in cancer progression. The interaction between tumor cells and stromal cells, such as fibroblasts, can influence tumor growth, invasion, and metastasis. Transglutaminase 2 has been identified as a key player in mediating this crosstalk.

A significant study on pancreatic ductal adenocarcinoma (PDA) demonstrated that TG2 secreted by cancer cells actively remodels the stromal environment. nih.gov In this research, this compound was used to measure the in situ activity of TG2 in both PDA cells and the associated fibroblasts. The study revealed that cancer-cell-secreted TG2 crosslinks collagen in the stroma. This stiffened, fibrotic stroma then sends mechanical signals back to the cancer cells, promoting their proliferation and contributing to tumor growth. nih.gov The use of this compound was crucial in demonstrating that TG2 is enzymatically active in the pancreatic tumor microenvironment, where it orchestrates the dangerous dialogue between the tumor and its stroma. nih.gov

This application highlights the utility of this compound not just in basic cell biology but also in translational cancer research, helping to unravel the mechanisms that drive malignancy and identify potential therapeutic targets like TG2 within the tumor microenvironment. nih.gov

The following table outlines the experimental use of this compound in studying tumor-stroma interactions.

| Cell Types | Experimental Assay | Key Finding | Implication |

| Pancreatic Ductal Adenocarcinoma (PDA) cells and Fibroblasts | In situ TG2 activity assay using this compound. | TG2 secreted by cancer cells is enzymatically active and crosslinks stromal collagen. | TG2-mediated stromal remodeling promotes cancer cell proliferation and tumor growth. nih.gov |

Live-Cell Imaging and Visualization of Biological Processes

This compound serves as a valuable tool for probing enzymatic activities and protein modifications within cellular environments. Its cell-permeable nature allows it to enter living cells and act as a substrate for specific enzymes, primarily transglutaminases (TGs). The incorporation of the biotin tag onto target proteins enables their subsequent detection and visualization, offering insights into various biological processes. While many applications involve endpoint assays where cells are fixed prior to visualization, the principles underlying its use are foundational for developing live-cell imaging approaches.

The primary application of this compound in a cellular context is for the detection of transglutaminase activity. Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins. This cross-linking activity is crucial for various physiological and pathological processes. This compound acts as a primary amine substrate for TGs. When incubated with live cells, it is actively incorporated into proteins by endogenous transglutaminases. This results in the covalent attachment of a biotin tag to these protein substrates.

The visualization of these biotinylated proteins is typically achieved through the high-affinity interaction between biotin and avidin or streptavidin conjugates. Following the incubation with this compound, the cells are often fixed and permeabilized. Subsequently, they are treated with fluorescently labeled streptavidin or avidin, which binds to the biotinylated proteins, allowing their localization to be observed using fluorescence microscopy.

Studies have successfully utilized this method to visualize the subcellular localization of transglutaminase activity. For instance, in simple epithelial cells, the cross-linking activity of transglutaminase type 1 has been shown to be concentrated at adherens junctions. researchgate.netsemanticscholar.org By treating cultured epithelial cells with this compound, researchers were able to demonstrate that the resulting biotinylated proteins co-localize with endogenous transglutaminase 1 at these cell-cell adhesion sites. researchgate.net The specificity of this labeling is confirmed by the absence of a signal in cells not treated with this compound or in the presence of a transglutaminase inhibitor like cystamine. researchgate.net

While the majority of published research involves fixing the cells before visualization, the cell-permeable nature of this compound theoretically permits the development of live-cell imaging protocols. nih.gov In such an experimental setup, live cells could be incubated with the compound to allow for the enzymatic incorporation of the biotin tag. Following a wash step to remove excess unincorporated probe, a fluorescently labeled and cell-permeable version of streptavidin or avidin could be introduced to visualize the biotinylated proteins in real-time. This would enable the dynamic tracking of transglutaminase activity and the fate of its cross-linked products within living cells. However, the introduction of a large protein like streptavidin into live cells presents a significant technical challenge that needs to be addressed for this application to be widely adopted.

The table below summarizes findings from studies that have utilized this compound for labeling proteins in cellular systems.

| Cell Type | Concentration of this compound | Incubation Time | Detection Method | Key Finding |

| Eph4 (mouse mammary epithelial) cells | 4 mM | 3 hours | Fixed cells stained with avidin-FITC | Transglutaminase activity is localized at cell-cell borders, co-localizing with endogenous transglutaminase 1. researchgate.net |

| Breast cancer cells | Not specified | Not specified | Cell lysis followed by SDS-PAGE and blotting with HRP-streptavidin | A method to detect transglutaminase activity in cell lysates after in-situ labeling. nih.gov |

| Mouse liver fractions | 8 mM | 1 hour | In vitro incubation followed by SDS-PAGE and detection with avidin-alkaline phosphatase | Endogenous transglutaminase activity is concentrated in the junctional fraction of liver tissue. semanticscholar.org |

Applications of 5 Biotinamido Pentylamine in Targeted Delivery and Diagnostics

Targeted Drug Delivery Systems

The overexpression of biotin (B1667282) receptors on the surface of various cancer cells has made biotin-mediated targeting a promising strategy for delivering anticancer drugs specifically to tumors, thereby minimizing off-target effects and enhancing therapeutic efficacy. 5-(Biotinamido)pentylamine is frequently utilized as a linker to conjugate biotin to therapeutic payloads or delivery vehicles.

Direct conjugation of this compound to chemotherapeutic drugs is a straightforward approach to create targeted therapies. This strategy aims to increase the accumulation of the cytotoxic agent at the tumor site. For instance, researchers have explored the functionalization of various anticancer drugs with biotin via linkers like this compound to improve their uptake in cancer cells that exhibit elevated levels of biotin receptors.

| Therapeutic Agent Class | Example Drug | Cancer Type | Reference |

| Antimetabolite | Gemcitabine | HeLa (Cervical Cancer) | nih.govnih.gov |

| Taxane | Paclitaxel | A549 (Lung Cancer) | researchgate.net |

To further enhance drug delivery, this compound is often incorporated into the surface of nanoparticles. These biotinylated nanocarriers can encapsulate high concentrations of therapeutic agents and offer improved pharmacokinetic profiles. The biotin on the nanoparticle surface facilitates receptor-mediated endocytosis into cancer cells. nih.gov

One prominent example involves the use of poly(amidoamine) (PAMAM) dendrimers. Biotin-decorated PAMAM dendrimers have been developed to enhance the tumor-specific delivery and intracellular uptake of anticancer drugs. nih.govnih.gov In a study focused on delivering gemcitabine, biotin-coupled PAMAM G4.5 dendrimer nanoparticles were synthesized. These nanoparticles were spherical with a size of 81.6 ± 6.08 nm and demonstrated enhanced cytotoxicity and apoptosis in HeLa cells compared to non-targeted formulations. nih.govnih.gov The drug-loading content and encapsulation efficiency were found to be 10.84 ± 0.16% and 47.01 ± 0.71%, respectively. nih.govnih.gov

Another study utilized biotin-functionalized PEGylated PAMAM dendrimers for the targeted delivery of paclitaxel to lung cancer cells. researchgate.net This approach demonstrated that the biotin-targeted system improved the penetration and toxicity of the drug in cancer spheroids compared to non-functionalized nanosystems. researchgate.net

| Nanoparticle Platform | Encapsulated Drug | Key Findings | Reference |

| Poly(amidoamine) (PAMAM) Dendrimer | Gemcitabine | Enhanced cellular uptake and apoptosis in HeLa cells. | nih.govnih.gov |

| PEGylated Poly(amidoamine) (PAMAM) Dendrimer | Paclitaxel | Improved penetration and toxicity in lung cancer spheroids. | researchgate.net |

| Silk Fibroin Nanoparticles | Doxorubicin (B1662922) | pH-dependent drug release and overcame drug resistance in vitro. | mdpi.com |

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. crownbio.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govsygnaturediscovery.com